molecular formula C18H21N3O2 B1211693 2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL

2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL

Cat. No.: B1211693
M. Wt: 311.4 g/mol
InChI Key: LTVSJAQANUCADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential .

Preparation Methods

The synthesis of 2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves several steps. One common method includes the reaction of 2-propyl-4-methylbenzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine in the presence of formaldehyde at 150°C. This cyclization reaction forms the desired benzimidazole derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL undergoes various chemical reactions, including:

Scientific Research Applications

2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-METHOXY-6-{[(1-PROPYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-methoxy-6-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol

InChI

InChI=1S/C18H21N3O2/c1-3-9-21-12-20-15-10-14(7-8-16(15)21)19-11-13-5-4-6-17(23-2)18(13)22/h4-8,10,12,19,22H,3,9,11H2,1-2H3

InChI Key

LTVSJAQANUCADC-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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